

Aurovertin's Differential Inhibition of ATP Synthesis and Hydrolysis: A Quantitative Comparison

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Aurovertin, an antibiotic derived from the fungus Calcarisporium arbuscula, is a well-characterized inhibitor of F1Fo-ATP synthase, the enzyme responsible for the majority of ATP production in cells.[1][2] This guide provides a detailed, quantitative comparison of **aurovertin**'s inhibitory effects on ATP synthesis versus ATP hydrolysis, offering valuable insights for researchers, scientists, and drug development professionals. Experimental data reveals that **aurovertin** is a significantly more potent inhibitor of ATP synthesis than of ATP hydrolysis.[1][3]

Quantitative Inhibition Data

Aurovertin acts as a mixed, noncompetitive inhibitor of both ATP synthesis and hydrolysis.[1] [2] The inhibitory constants (Ki) highlight the differential potency of **aurovertin** against the two processes catalyzed by ATP synthase.



Parameter	ATP Synthesis	ATP Hydrolysis	Fold Difference (Hydrolysis/Sy nthesis)	Source Organism
Ki(ES) (nM)	25	120	4.8	Bovine heart mitochondria & E. coli
Ki(E) (nM)	16	-	-	Bovine heart mitochondria & E. coli

Data sourced from Johnson et al., 2009.[1]

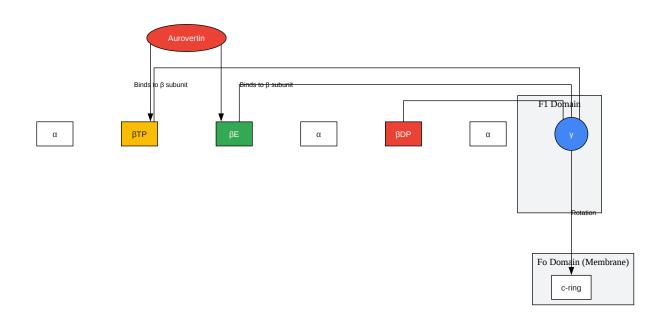
The lower Ki(ES) value for ATP synthesis (25 nM) compared to ATP hydrolysis (120 nM) indicates a nearly five-fold higher affinity of **aurovertin** for the enzyme-substrate complex during ATP synthesis.[2] Notably, at saturating substrate and inhibitor concentrations, **aurovertin** completely halts ATP synthesis, whereas a residual ATP hydrolysis activity of up to 40% can still be observed.[1][4]

Mechanism of Differential Inhibition

Aurovertin binds to the β subunits within the F1 domain of the ATP synthase.[1][5] The crystal structure of **aurovertin** in complex with bovine F1-ATPase reveals two inhibitor binding sites, one in the β E (empty) subunit and one in the β TP (ADP + Pi bound) subunit.[4] The proposed mechanism for inhibition involves sterically hindering the conformational changes required for catalysis, specifically the conversion of the β E subunit to the β DP (ADP bound) state during synthesis and the β TP to the β DP state during hydrolysis.[4]

The differential effect on synthesis and hydrolysis is thought to arise from differences in how **aurovertin** interacts with the enzyme during its distinct catalytic cycles. During ATP synthesis, the binding of **aurovertin** appears to be tighter, leading to more potent inhibition.[2] In contrast, during hydrolysis, the binding is weaker, allowing for a significant residual enzyme activity.[1][6]







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